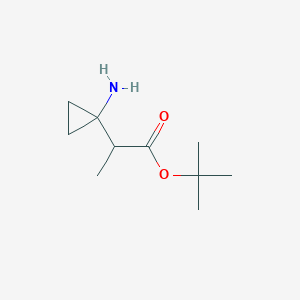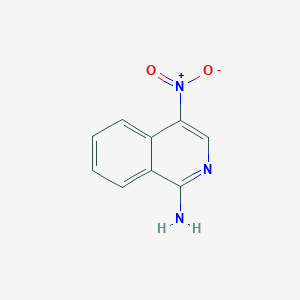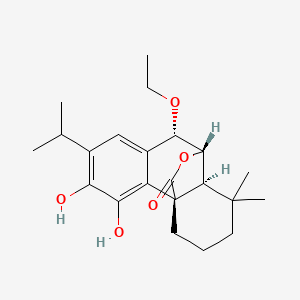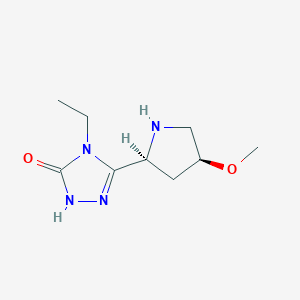
2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. CX-5461 has been shown to have potential therapeutic applications in cancer treatment due to its ability to selectively target cancer cells with high levels of ribosomal RNA synthesis.
Mechanism of Action
2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to a reduction in ribosomal RNA synthesis and a subsequent decrease in protein synthesis, which can induce cell death in cancer cells with high levels of ribosomal RNA synthesis.
Biochemical and Physiological Effects:
2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells with high levels of ribosomal RNA synthesis. It has also been shown to have neuroprotective effects in animal models of Huntington's disease and ALS.
Advantages and Limitations for Lab Experiments
One advantage of 2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide is its ability to selectively target cancer cells with high levels of ribosomal RNA synthesis, which can potentially reduce the toxicity associated with traditional chemotherapy. However, 2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide has also been shown to have limited efficacy in some cancer types, and further research is needed to determine its optimal use in cancer treatment.
Future Directions
Future research on 2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide should focus on optimizing its use in cancer treatment, including identifying the most effective dosing regimens and combination therapies. Additionally, further research is needed to determine the potential applications of 2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide in the treatment of neurodegenerative diseases. Finally, the development of 2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide analogs with improved efficacy and safety profiles should be explored.
Synthesis Methods
2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide is a synthetic compound that can be prepared using a variety of methods. One of the most common synthesis methods involves the reaction of 2-methylbenzylamine with cyclohexanecarbonyl chloride to form the intermediate N-(2-methylphenyl)cyclohexanecarboxamide. This intermediate is then reacted with acetic anhydride to form the final product, 2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide.
Scientific Research Applications
2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively target cancer cells with high levels of ribosomal RNA synthesis, leading to inhibition of tumor growth and induction of apoptosis. 2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS).
properties
IUPAC Name |
N-[2-(2-methylanilino)-2-oxoethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-7-5-6-10-14(12)18-15(19)11-17-16(20)13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9,11H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKFURMQOFYMMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CNC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B2580139.png)
![(2E)-2-[(3-chlorobenzoyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2580140.png)


![Spiro[2,3-dihydrochromene-4,4'-piperidine];hydrochloride](/img/structure/B2580147.png)

![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2580149.png)
![N-cyclopropyl-4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}benzamide](/img/structure/B2580150.png)
![Oxolan-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2580151.png)


![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(cyclopentyl)methanone](/img/structure/B2580159.png)

![3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid](/img/structure/B2580161.png)